molecular formula C19H24N2O5S2 B2357713 (E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid CAS No. 879938-87-1

(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid

Cat. No. B2357713
CAS RN: 879938-87-1
M. Wt: 424.53
InChI Key: MLRGMWLXNGUCAH-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H24N2O5S2 and its molecular weight is 424.53. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry often involves the synthesis and characterization of novel compounds with potential bioactive properties. For example, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting the importance of structural analysis and potential antitumor activity in a range of cell lines Maftei et al., 2013. This underscores the significance of synthetic chemistry in creating compounds that could be further studied for various biological applications.

Biological Activity

Compounds similar in structure or functionality to the query chemical have been evaluated for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects. For instance, Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones and studied their mosquito-larvicidal and antibacterial properties, indicating the potential of such compounds in addressing public health concerns related to infectious diseases and vector control Castelino et al., 2014.

Molecular Docking and Pharmacological Importance

The application of computational tools such as molecular docking to study the interaction between synthesized compounds and biological targets is an important aspect of drug discovery. Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on butanoic acid derivatives, providing insights into their potential inhibitory effects on Placenta growth factor (PIGF-1) and their pharmacological importance Vanasundari et al., 2018.

Antinociceptive Activity

The study of the pain-relieving properties of synthesized compounds is another area of interest. Shipilovskikh et al. (2020) synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activity, contributing to the understanding of how structural variations can influence biological effects Shipilovskikh et al., 2020.

properties

IUPAC Name

4-[[3-(4-butylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-2-3-4-13-5-7-14(8-6-13)21-15-11-28(25,26)12-16(15)27-19(21)20-17(22)9-10-18(23)24/h5-8,15-16H,2-4,9-12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRGMWLXNGUCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid

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